Thianaphthene
Overview
Description
Thianaphthene, also known as Benzo[b]thiophene or Benzothiophene, is an organic compound that is used in various industries . It is a component in the synthesis of Raloxifene, a breast cancer therapeutic, and is also used in hydrodesulfurization reactions .
Synthesis Analysis
Thianaphthene has been used in the synthesis of larger, bioactive structures . A rhodium-catalyzed desymmetrization of dihydrosilanes with heterocyclic compounds via intermolecular dehydrogenative C–H silylation has been developed. This strategy tolerates a variety of thianaphthene and thiophene derivatives, giving rise to a wide range of silicon-stereogenic acyclic monohydrosilanes .Molecular Structure Analysis
Thianaphthene is orthorhombic; space group Pna21 with four molecules per unit cell . The solid-liquid phase diagram shows two solid-state single-phase fields. There is a small field corresponding to mixed crystals having the thianaphthene structure .Chemical Reactions Analysis
Thianaphthene has been used in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Theoretical studies on the desulfurization of benzothiophene (thianaphthene) by carbon–sulfur bond cleavage have been conducted .Physical And Chemical Properties Analysis
Thianaphthene is a light red solid with a stench . It has a melting point range of 28 - 32 °C and a boiling point range of 221 - 222 °C . Its flash point is 110 °C .Scientific Research Applications
Electrochemical Polymerization
Thianaphthene has been studied for its electrochemical polymerization properties. Research has shown that it can be polymerized in solutions like boron trifluoride diethyl etherate and sulfuric acid. The resulting polymer, Poly(thianaphthene) (PTN), exhibits solubility in polar organic solvents and emits strong blue light, indicating potential applications in the field of electroluminescence and electronics (Wang et al., 2001).
Antifungal Properties
A study from 1958 investigated the synthesis of substituted thianaphthene-2-carboxamides and their antifungal properties. This research demonstrated the potential of thianaphthene derivatives as antifungal agents, expanding its applications in pharmaceutical research (Goettsch & Wiese, 1958).
Porphyrazine Compounds
Research into the synthesis of tetra(2,3-thianaphtheno)-porphyrazine compounds has shown that thianaphthene can play a role in the development of new porphyrazine compounds with potential applications in photovoltaics, photodynamic therapy, and as sensors for metal ions (Taraymovich et al., 2011).
Polymer/CNT Composites for Immunosensors
Thianaphthene derivatives have been used in the fabrication of carboxylated conducting polymer/carbon nanotube composites. These composites have applications in the development of immunosensors, indicating thianaphthene's utility in biomedical engineering and diagnostics (Netsuwan et al., 2013).
Safety And Hazards
Future Directions
Thianaphthene has application in organic as well as pharmaceutical industry . The novel subphthalocyanine–BODIPY–thianaphthene triads displayed dual color emission, which is critically important for the development of novel systems particularly in biomedical applications such as bioimaging and cellular sensor systems .
properties
IUPAC Name |
1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEHBMOGCRZNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30281-16-4 | |
Record name | Benzo[b]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30281-16-4 | |
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DSSTOX Substance ID |
DTXSID2052736 | |
Record name | Benzothiophene | |
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Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS] | |
Record name | Benzothiophene | |
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Vapor Pressure |
0.99 [mmHg] | |
Record name | Benzothiophene | |
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Product Name |
Benzothiophene | |
CAS RN |
95-15-8 | |
Record name | Benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzothiophene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095158 | |
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Record name | Benzo[b]thiophene | |
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Record name | Benzo[b]thiophene | |
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Record name | Benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |
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Record name | Benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.178 | |
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Record name | THIANAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073790YQ2G | |
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Retrosynthesis Analysis
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